molecular formula C9H12N2O3 B1387225 1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine CAS No. 732976-89-5

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

Cat. No. B1387225
CAS RN: 732976-89-5
M. Wt: 196.2 g/mol
InChI Key: XUGVVFYRRQYFGB-UHFFFAOYSA-N
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Description

The compound is an amine derivative of the compound 1-(4-methoxy-3-nitrophenyl)ethanone . This parent compound is an aromatic ketone with a methoxy group and a nitro group attached to the phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nitration reactions . For example, a nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitro, methoxy, and amine groups . These groups could impact properties such as polarity, solubility, and reactivity.

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVVFYRRQYFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine

Synthesis routes and methods

Procedure details

4-(bromomethyl)-1-methoxy-2-nitrobenzene (276 mg, 1.122 mmol) was dissolved in methanamine in EtOH (33% w/w, 8 ml, 64.5 mmol) and stirred at RT for 1.5 hours. The mixture was evaporated to dryness and diluted with WATER/brine. The aqueous phase was extracted twice with EtOAc. NaHCO3 sat. sol. was added until basic pH, and the aqueous phase was extracted twice with DCM. The combined organic layers were dried and evaporated under vacuum to give 1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine (220 mg, 1.121 mmol, 100% yield, MS/ESI+ 197.1 [MH]+) that was used in the next step without further purification.
Quantity
276 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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